molecular formula C8H13NO4 B14581001 4-(Dimethoxymethyl)piperidine-2,6-dione CAS No. 61547-43-1

4-(Dimethoxymethyl)piperidine-2,6-dione

Cat. No.: B14581001
CAS No.: 61547-43-1
M. Wt: 187.19 g/mol
InChI Key: AHPALYJEMPBSQV-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)piperidine-2,6-dione is a heterocyclic compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)piperidine-2,6-dione typically involves the reaction of acetates and acrylamides using potassium tert-butoxide as a promoter. This process includes Michael addition and intramolecular nucleophilic substitution reactions . The reaction can be performed under solvent-free conditions, which enhances functional group tolerance and yields a wide range of piperidine-2,6-diones .

Industrial Production Methods

Industrial production of this compound can be achieved through a scalable synthesis method that allows for the production of the compound in large quantities. This method involves the use of abundant starting materials and efficient reaction conditions, making it suitable for kilo-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)piperidine-2,6-dione involves its interaction with molecular targets and pathways. The compound acts as a ligand for certain proteins, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in drug development or as a synthetic intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethoxymethyl)piperidine-2,6-dione stands out due to its unique dimethoxymethyl group, which imparts distinct reactivity and functional properties. This makes it particularly valuable in the synthesis of complex molecules and bioactive compounds .

Properties

CAS No.

61547-43-1

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

4-(dimethoxymethyl)piperidine-2,6-dione

InChI

InChI=1S/C8H13NO4/c1-12-8(13-2)5-3-6(10)9-7(11)4-5/h5,8H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

AHPALYJEMPBSQV-UHFFFAOYSA-N

Canonical SMILES

COC(C1CC(=O)NC(=O)C1)OC

Origin of Product

United States

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